2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its quinoline and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the pyrimidine ring: This step involves the condensation of appropriate amines with chloro-substituted pyrimidines under nucleophilic substitution conditions.
Coupling of the two moieties: The quinoline and pyrimidine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors for key steps, which can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.
Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways due to its ability to interact with various biomolecules.
Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent, due to its ability to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyrimidine moieties allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide: shares structural similarities with other quinoline and pyrimidine derivatives, such as:
Uniqueness
- The unique combination of the quinoline and pyrimidine moieties in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C24H29ClN6O3 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29) |
InChI Key |
GXTJETQFYHZHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.